![molecular formula C11H16N2OS B5836152 N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B5836152.png)
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide” is a compound containing a thiazole ring, which is a type of heterocyclic compound. Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib .
Synthesis Analysis
While specific synthesis information for “N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide” was not found, a related compound, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, was synthesized and investigated for its antibacterial activity .
Scientific Research Applications
Antibacterial Activity
The emergence of antibacterial resistance underscores the need for novel antimicrobial agents. Researchers have explored the antibacterial properties of N-(4-(tert-butyl)thiazol-2-yl)cyclopropanecarboxamide . In both isolation and in complex with the cell-penetrating peptide octaarginine, several synthesized compounds have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple bacterial strains .
Diuretic Effects
While less explored, thiazole-based compounds have been investigated for their diuretic potential. Researchers have studied whether derivatives of N-(4-(tert-butyl)thiazol-2-yl)cyclopropanecarboxamide can enhance renal function and promote fluid excretion.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit diverse biological activities . They have been associated with antibacterial and antitumor activities , suggesting that they may interact with a variety of cellular targets.
Mode of Action
Some thiazole derivatives have been found to exhibit antibacterial activity, potentially through interaction with cell-penetrating peptides . In the context of antitumor activity, one study suggested that a thiazole derivative could inhibit the growth of HeLa cells by interfering with cell division .
Biochemical Pathways
Given the reported antibacterial and antitumor activities of thiazole derivatives, it can be inferred that these compounds may interact with pathways related to cell growth and division .
Result of Action
Some thiazole derivatives have been reported to exhibit antibacterial activity against both gram-negative and gram-positive bacteria . In the context of antitumor activity, a thiazole derivative was found to inhibit the growth of HeLa cells .
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)8-6-15-10(12-8)13-9(14)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJIPWZVJDCEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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